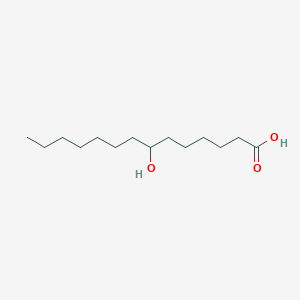

7-Hydroxytetradecanoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxytetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3/c1-2-3-4-5-7-10-13(15)11-8-6-9-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFWNUZFODRHJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560520 | |

| Record name | 7-Hydroxytetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70393-63-4 | |

| Record name | 7-Hydroxytetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution of 7 Hydroxytetradecanoic Acid

Isolation and Identification from Microbial Sources

Scientific investigations have led to the isolation and characterization of 7-hydroxytetradecanoic acid from various microbial sources, particularly within the fungal kingdom.

Presence in Fungal Species, e.g.,Mucorspp.

This compound, along with 7-hydroxydecanoic and 7-hydroxydodecanoic acids, has been identified in extracts from the saponified whole cells of several Mucor species. tandfonline.com These findings were substantiated through a combination of analytical techniques including mass spectrometry, infrared spectroscopy, and gas chromatographic procedures. tandfonline.com The identification of these 7-hydroxyalkanoic acids represented a novel discovery in microorganisms at the time of the research. tandfonline.com

The presence of hydroxy fatty acids is not limited to Mucor. For instance, 3-hydroxytetradecanoic acid has been isolated from the supernatant of Lactobacillus plantarum MiLAB 14. nih.govnih.gov Other fungi, such as various species of Aspergillus, Rhizopus, and Penicillium, have also been found to produce a range of dicarboxylic and hydroxy fatty acids. researchgate.net

Table 1: Occurrence of Hydroxy Fatty Acids in Various Fungal Species

| Fungal Species | Hydroxy Fatty Acid Identified | Reference |

|---|---|---|

| Mucor spp. | This compound | tandfonline.com |

| Lactobacillus plantarum MiLAB 14 | 3-Hydroxytetradecanoic acid | nih.govnih.gov |

| Aspergillus spp. | Various hydroxy acids | researchgate.net |

| Rhizopus sp. | Various hydroxy acids | researchgate.net |

| Penicillium spp. | Various hydroxy acids | researchgate.net |

Impact of Oxygen-Limiting Growth Conditions on Microbial Production

The production of 7-hydroxyalkanoic acids, including this compound, by Mucor species is notably influenced by the oxygen availability during their growth. tandfonline.com Research has demonstrated that these compounds are found in eight species of Mucor when cultivated under oxygen-limiting conditions. tandfonline.com Specifically, anaerobic cells of Mucor sp. A-73 (a yeast-like form) contained these 7-hydroxy acids, whereas they were scarcely detectable in the same cells grown aerobically. tandfonline.com This suggests a direct link between the metabolic pathways active under low oxygen and the synthesis of these specific hydroxy fatty acids. While a definitive relationship between the suppression of unsaturated fatty acid biosynthesis and the increased formation of 7-hydroxy acids under these conditions has not been established, it is clear that oxygen limitation is a key factor. tandfonline.com

Distribution in Cellular Fractions and Hydrolyzates

This compound and its shorter-chain counterparts have been located in the hydrolyzates of both the extractable and residual portions of lyophilized Mucor cells when treated with a chloroform-methanol mixture. tandfonline.com This indicates that the hydroxy acid is a component of the cellular structure, likely integrated into larger molecules that are released upon hydrolysis. The fatty acid profiles of bound fractions within cells often differ significantly from those of the free lipid fractions. asm.org

Comparative Analysis of this compound Occurrence Across Diverse Organisms

While prominently identified in fungi, hydroxy fatty acids, including isomers of hydroxytetradecanoic acid, are found across a range of organisms.

In the realm of bacteria, 3-hydroxytetradecanoic acid is a known component of the lipopolysaccharide (LPS) in various species. For example, it has been detected in the LPS of Helicobacter mustelae and Helicobacter pullorum. lu.se Similarly, it is found in small amounts in Ralstonia solanacearum. core.ac.uk The fatty acid composition of LPS can be a useful characteristic for taxonomic purposes, although variations within a genus can occur. lu.se

The marine environment also presents sources of these compounds. For instance, a 3-hydroxy acid was identified in the bioactive fractions of the Caribbean marine sponge Myrmekioderma gyroderma. sld.cu In the world of microalgae, diatoms have been shown to take up and metabolize various fatty acids, including 2-hydroxytetradecanoic acid. frontiersin.org

The position of the hydroxyl group on the fatty acid chain is a critical determinant of its biological context and function. While this compound is characteristic of certain fungi under specific conditions, other isomers like 3-hydroxytetradecanoic acid are more commonly associated with bacterial LPS.

Table 2: Comparative Occurrence of Hydroxytetradecanoic Acid Isomers in Various Organisms

| Organism Type | Species Example | Isomer of Hydroxytetradecanoic Acid | Cellular Context/Source | Reference |

|---|---|---|---|---|

| Fungus | Mucor spp. | This compound | Whole cell hydrolyzates | tandfonline.com |

| Bacterium | Helicobacter mustelae | 3-Hydroxytetradecanoic acid | Lipopolysaccharide (LPS) | lu.se |

| Bacterium | Helicobacter pullorum | 3-Hydroxytetradecanoic acid | Lipopolysaccharide (LPS) | lu.se |

| Bacterium | Ralstonia solanacearum | 3-Hydroxytetradecanoic acid | Lipopolysaccharide (LPS) | core.ac.uk |

| Marine Sponge | Myrmekioderma gyroderma | 3-Hydroxy acid | Bioactive fraction | sld.cu |

| Diatom | Thalassiosira pseudonana / Phaeodactylum tricornutum | 2-Hydroxytetradecanoic acid | Cellular uptake from medium | frontiersin.org |

Biosynthesis of 7 Hydroxytetradecanoic Acid

Regulation of 7-Hydroxytetradecanoic Acid Biosynthesis

The rate of this compound synthesis is not constant but is controlled by a variety of regulatory mechanisms at the genetic and metabolic levels. These controls allow the organism to produce the compound in response to specific internal or external signals.

While specific transcriptomic and proteomic studies on this compound are limited, analyses of related metabolic pathways provide significant insights into how its biosynthesis may be regulated. frontiersin.orgresearchgate.net These high-throughput methods measure the abundance of mRNA transcripts and proteins, respectively, revealing which genes and enzymes are active under certain conditions.

For example, proteomic analysis of Pseudomonas putida during the synthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), which involves 3-hydroxy fatty acid intermediates, revealed significant changes in protein expression under nitrogen-deficient conditions. mdpi.com Key observations included alterations in the abundance of proteins involved in carbon metabolism, nitrogen metabolism, and cellular stress responses, all of which were affected by the induction of the PHA synthesis pathway. mdpi.com Similarly, integrated transcriptomic and proteomic analyses of other microbial fermentation processes show that the expression of genes and proteins in central metabolic pathways like glycolysis and the TCA cycle are often dynamically regulated to support the production of a target metabolite. frontiersin.org It is highly probable that the expression of the specific fatty acid hydroxylase responsible for producing this compound is likewise regulated at the transcript and protein level in response to specific triggers.

The production of this compound has been shown to be highly dependent on environmental and nutritional factors. A key modulator is oxygen availability. In several species of the fungal genus Mucor, 7-hydroxyalkanoic acids, including this compound, were found to be produced specifically when the fungi were grown under oxygen-limiting (microaerobic) conditions. tandfonline.com This suggests that the biosynthetic pathway is induced as a response to low oxygen stress.

Another critical modulator is the availability of nutrients. In many microorganisms, the synthesis of storage compounds or secondary metabolites is triggered by nutrient limitation, particularly a high carbon-to-nitrogen ratio. For example, nitrogen starvation is a well-established trigger for the accumulation of PHAs (which are polyesters of hydroxyalkanoic acids) in bacteria like Pseudomonas putida. mdpi.com This condition prompts the cells to divert excess carbon from central metabolism towards the synthesis of these storage polymers. mdpi.com By analogy, it is plausible that a high carbon-to-nitrogen ratio could also serve as a nutritional cue to upregulate the biosynthesis of this compound in producing organisms.

Table 2: Microbial Production of 7-Hydroxyalkanoic Acids

| Organism(s) | Detected Compound(s) | Key Condition(s) for Production | Implication for Regulation | Reference(s) |

| Mucor species | 7-hydroxydecanoic acid, 7-hydroxydodecanoic acid, this compound | Grown in stationary liquid medium (oxygen-limiting) | Biosynthesis is induced by microaerobic or anaerobic conditions. | tandfonline.com |

Enzymatic and Biotechnological Synthesis of 7 Hydroxytetradecanoic Acid

Biocatalytic Approaches for De Novo Synthesis

De novo synthesis refers to the production of complex molecules from simple precursors. In the context of 7-hydroxytetradecanoic acid, this involves the use of enzymes to introduce a hydroxyl group at a specific position on the fatty acid backbone.

Fatty acid hydroxylases, particularly those from the cytochrome P450 (P450) superfamily, are crucial enzymes for the targeted hydroxylation of fatty acids. While many P450 enzymes hydroxylate fatty acids at terminal (ω) or sub-terminal (ω-1, ω-2, ω-3) positions, certain enzymes exhibit in-chain specificity. nih.govuniprot.org

For instance, the P450 BM-3 (CYP102A1) from Bacillus megaterium and its homologues are well-studied for their ability to hydroxylate medium to long-chain fatty acids (C12-C16). uniprot.org However, their primary products from myristic acid (tetradecanoic acid) are typically 11-, 12-, and 13-hydroxytetradecanoic acid. nih.govresearchgate.net

A significant development is the identification of fungal P450 monooxygenases with the desired regioselectivity. A patent has disclosed a process for the microbial in-chain hydroxylation of C12 to C16 fatty acids at the ω-7 position. epo.org This process utilizes enzymes such as CYP505E3, which can convert tetradecanoic acid directly into this compound. epo.org This ω-7 hydroxylation is a key step for producing precursors for valuable compounds like δ-dodecalactone, which can be formed from this compound through a round of β-oxidation. epo.orgresearchgate.netresearchgate.net

| Enzyme (Source) | Substrate | Primary Hydroxylation Positions | Reference |

|---|---|---|---|

| CYP505E3 (Fungus) | Tetradecanoic Acid | ω-7 (C-7) | epo.org |

| P450 BM-3 (CYP102A1) (Bacillus megaterium) | Tetradecanoic Acid | ω-1, ω-2, ω-3 (C-13, C-12, C-11) | nih.govuniprot.org |

| CYP102A2 / CYP102A3 (Bacillus subtilis) | Tetradecanoic Acid | Subterminal | uea.ac.uk |

| CYP4 Family (Mammalian) | Fatty Acids | ω (Terminal) | researchgate.net |

Achieving enantioselectivity—the production of a single stereoisomer (R or S)—is a significant challenge and a major advantage of biocatalysis. While chemical methods for the asymmetric synthesis of various hydroxy fatty acids exist, they often require complex multi-step processes. nih.govbeilstein-journals.org For example, the enantioselective synthesis of (R)-3-hydroxytetradecanoic acid has been achieved via the hydrogenation of a ketoester precursor using a chiral ruthenium catalyst. beilstein-journals.org

For this compound, a chemo-enzymatic strategy could be employed. This would involve the chemical synthesis of 7-oxotetradecanoic acid, followed by an asymmetric reduction using a biocatalyst. Alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) are excellent candidates for this step, as they can reduce a ketone to a chiral alcohol with high enantiomeric excess. While specific studies on the enantioselective reduction of 7-oxotetradecanoic acid are not widely reported, the principle has been demonstrated for other oxo-fatty acids. researchgate.net The selection of an appropriate reductase with the desired stereochemical preference (producing either the R or S alcohol) would be key to this methodology.

Microbial Fermentation Processes for Enhanced Production

To move from laboratory-scale synthesis to industrial production, whole-cell biocatalysis using microbial fermentation is essential. This involves engineering microorganisms to act as cellular factories for the target compound.

The production of hydroxy fatty acids (HFAs) in hosts like Escherichia coli or Yarrowia lipolytica can be significantly improved through metabolic engineering. A common strategy involves creating a robust free fatty acid (FFA) producing strain first, and then introducing the desired fatty acid hydroxylase.

Key engineering strategies applicable to this compound production include:

Blocking Fatty Acid Degradation: The native β-oxidation pathway consumes fatty acids. Knocking out key genes in this pathway, such as fadD (acyl-CoA synthetase) in E. coli, prevents the degradation of both the fatty acid substrate and the hydroxy fatty acid product, leading to higher accumulation. d-nb.infonih.gov

Enhancing Precursor Supply: Overexpression of enzymes in the fatty acid biosynthesis pathway, such as acetyl-CoA carboxylase (ACCase) and thioesterases ('TesA), can increase the intracellular pool of free fatty acids available for hydroxylation. d-nb.infonih.gov

Improving Cofactor Regeneration: P450 hydroxylases are dependent on the cofactor NADPH. To avoid this becoming a limiting factor, systems for NADPH regeneration can be co-expressed. For example, expressing glucose dehydrogenase (GDH) from Bacillus megaterium alongside a P450 hydroxylase has been shown to boost HFA production significantly. tandfonline.com

Host Selection and Expression: The patent for ω-7 hydroxylation describes the expression of the CYP505E3 enzyme in E. coli. epo.org The oleaginous yeast Yarrowia lipolytica is another attractive host due to its intrinsic ability to metabolize hydrophobic substrates like fatty acids and its high capacity for P450-mediated reactions. oup.commdpi.com

Optimizing the conditions of the fermentation process is critical for maximizing the titer, yield, and productivity of this compound. While specific optimization data for this compound is limited, general parameters from similar HFA fermentation processes provide a clear framework. nih.govnih.gov

A typical fermentation process would be carried out in a bioreactor where key parameters are monitored and controlled. The optimization process involves systematically varying these parameters to find the ideal conditions for both cell growth and product formation.

| Parameter | Typical Range | Rationale for Optimization |

|---|---|---|

| Temperature | 25-37 °C | Affects enzyme activity, protein stability, and cell growth rate. nih.gov |

| pH | 6.0-8.0 | Impacts enzyme function, nutrient uptake, and product stability. Must be controlled to prevent acidification from organic acid production. nih.govillinois.edu |

| Dissolved Oxygen (DO) | >20% saturation | P450-mediated hydroxylation is an oxygen-dependent reaction; adequate aeration is crucial for catalytic activity. |

| Carbon Source | Glucose, Glycerol | Serves as the primary source for cell growth, maintenance, and as a precursor for de novo synthesis. Fed-batch strategies are common to avoid substrate inhibition. nih.gov |

| Substrate Feed | Tetradecanoic Acid | In bioconversion processes, the fatty acid is added directly. The feeding strategy must be optimized to avoid toxicity and insolubility issues. |

| Inoculum Amount | 1-10% (v/v) | Affects the length of the lag phase and the overall speed of the fermentation. nih.gov |

Chemo-Enzymatic Synthesis Strategies

Chemo-enzymatic synthesis combines the best of both worlds: the efficiency and selectivity of enzymes with the versatility of chemical reactions. nih.gov This approach can create novel synthetic routes that are more practical and sustainable than purely chemical methods.

A plausible chemo-enzymatic route to this compound could involve a two-step process:

Enzymatic Hydroxylation: An engineered microorganism expressing a selective hydroxylase, like CYP505E3, would be used to convert tetradecanoic acid into this compound in a whole-cell biotransformation. epo.org

Chemical Modification: The resulting hydroxy acid can then be purified and used as a precursor in subsequent chemical reactions. For instance, it could undergo intramolecular cyclization to form δ-dodecalactone, a valuable fragrance compound. researchgate.netresearchgate.net This step might involve chemical catalysis under specific temperature and pressure conditions.

This strategy leverages the power of biocatalysis to perform the most challenging step—the regioselective C-H bond activation—under mild, aqueous conditions, while using more established chemical methods for subsequent transformations.

Molecular Mechanisms of Action of 7 Hydroxytetradecanoic Acid

Interactions with Biological Membranes

The cellular membrane, a complex and dynamic lipid bilayer, is a primary interface for interaction with fatty acids. The introduction of a hydroxylated fatty acid like 7-hydroxytetradecanoic acid can influence the membrane's fundamental properties.

Influence on Membrane Structure and Fluidity

The fluidity of a biological membrane is crucial for its function, affecting processes like signal transduction and transport. This fluidity is largely determined by the composition of its lipid tails. Saturated fatty acids, with their straight hydrocarbon chains, can pack closely together, leading to a more rigid membrane. libretexts.org In contrast, unsaturated fatty acids introduce "kinks" in their chains, increasing the space between lipids and thus enhancing membrane fluidity. libretexts.orgwikipedia.org

The presence of a hydroxyl group on this compound introduces a polar moiety into an otherwise nonpolar hydrocarbon chain. This can lead to several effects on membrane structure. The hydroxyl group can form hydrogen bonds with the polar head groups of phospholipids (B1166683) or with water molecules at the membrane-water interface. This may alter the packing of the lipid molecules.

Modulation of Membrane Permeability and Transport Processes

The permeability of the cell membrane is a critical factor in maintaining cellular homeostasis. Exogenous fatty acids can influence a variety of cellular processes, including membrane permeability. nih.gov The incorporation of fatty acids into the membrane can alter its biophysical properties, which in turn can affect the transport of ions and other small molecules across the bilayer.

In bacteria like Escherichia coli, the transport of long-chain fatty acids across the outer membrane is a protein-mediated process. nih.gov For instance, the FadL protein is a specific transporter for long-chain fatty acids. nih.gov Once in the periplasmic space, the fatty acids can partition into the inner membrane. nih.gov While specific studies on the transport of this compound are limited, it is plausible that it utilizes similar protein-facilitated transport mechanisms. The unique structure of this compound may also influence the function of membrane-bound transport proteins, although this remains an area for further investigation.

Interactions with Cellular Proteins and Receptors

Beyond its effects on the lipid bilayer, this compound can directly interact with a variety of cellular proteins, including enzymes and receptors, thereby modulating their activity and downstream signaling.

Binding Kinetics and Specificity with Target Proteins

Hydroxy fatty acids have been shown to interact with specific proteins. For example, a study on 7-hydroxy-methotrexate, a derivative of methotrexate, demonstrated that it binds to human serum albumin (HSA) and that this binding can be competitively inhibited by other substances. nih.gov This suggests that hydroxy fatty acids can have specific binding sites on proteins.

While detailed kinetic data for the binding of this compound to its specific target proteins are not widely available in the public domain, the study of related compounds offers clues. For example, the interaction between various fatty acids and cyclooxygenase (COX) enzymes has been well-characterized. nih.gov Different fatty acids can compete for binding to either the catalytic or allosteric sites of these enzymes. nih.gov

| Target Protein Family | Potential Interaction Type | Significance |

| G protein-coupled receptors (GPCRs) | Ligand Binding | The Hydroxycarboxylic acid receptor (HCA) family, a group of GPCRs, are activated by hydroxy fatty acids and are implicated in metabolic regulation. nih.gov |

| Cyclooxygenases (COX) | Allosteric/Competitive Binding | Fatty acids can modulate the activity of COX enzymes, which are key in inflammation. nih.gov |

| Human Serum Albumin (HSA) | Transport/Binding | HSA is a major carrier protein for fatty acids in the blood, and interactions can affect their bioavailability. nih.gov |

Allosteric Modulation of Enzyme Activities

Allosteric enzymes possess a regulatory site distinct from their active site. byjus.comvedantu.com The binding of a molecule, or effector, to this allosteric site induces a conformational change in the enzyme, thereby altering its catalytic activity. byjus.comvedantu.comcsauk.ac.in This modulation can be either positive (activation) or negative (inhibition). csauk.ac.in

Fatty acids are known to be important allosteric modulators of various enzymes. nih.gov For instance, prostaglandin (B15479496) endoperoxide H synthases (PGHS), also known as cyclooxygenases, are homodimers that function as conformational heterodimers with a catalytic monomer and an allosteric monomer. nih.govnih.gov Various fatty acids can bind to the allosteric site and modulate the enzyme's activity. nih.gov While direct evidence for this compound as an allosteric modulator is still emerging, its structural similarity to other known fatty acid modulators suggests it could function in a similar capacity. The hydroxyl group could provide additional specificity for binding to the allosteric sites of certain enzymes.

Role in Intracellular Signaling Pathways

The interaction of this compound with membrane components and cellular proteins can trigger or modulate intracellular signaling cascades.

Some hydroxy fatty acids and their derivatives are known to play a role in lipid metabolism and cellular signaling pathways. smolecule.com For example, a family of metabolite-sensing G protein-coupled receptors, the Hydroxycarboxylic acid receptors (HCAs), are crucial for breast cancer cells to control their metabolism. nih.gov Specifically, HCA1 and HCA3 have been implicated. nih.gov It is plausible that this compound could act as a ligand for such receptors, initiating a downstream signaling cascade.

Furthermore, the recognition of lipid components by Toll-like receptors (TLRs) is a key aspect of the innate immune response. beilstein-journals.org TLR4, in conjunction with MD-2, recognizes lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. beilstein-journals.org 3-hydroxytetradecanoic acid is a well-known component of the lipid A moiety of LPS. drugbank.com While the signaling role of the 7-hydroxy isomer is less characterized, its structural similarity suggests a potential to interact with and modulate TLR-mediated signaling pathways, although this requires further investigation.

Analytical Methodologies for 7 Hydroxytetradecanoic Acid Detection and Quantification in Biological Samples

Sample Preparation and Extraction Techniques from Complex Biological Matrices

Effective sample preparation is a critical first step to isolate 7-hydroxytetradecanoic acid and remove interfering components from biological samples such as plasma, serum, tissues, and cells. theses.cznih.gov Common techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. For fatty acid extraction, organic solvents like ethyl acetate (B1210297) or hexane (B92381) are frequently used to separate the lipids from the aqueous biological matrix. lipidmaps.org

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used method for sample cleanup and concentration. theses.czrsc.org It utilizes a solid sorbent to selectively retain the analyte of interest while other matrix components are washed away. For hydroxy fatty acids, various SPE cartridges with different stationary phases can be employed to achieve optimal separation. theses.czrsc.org

Protein Precipitation: In biological fluids like plasma or serum, proteins are abundant and can interfere with analysis. Protein precipitation, often carried out using organic solvents such as methanol (B129727) or acetonitrile (B52724), is a common method to remove these macromolecules prior to further extraction steps. theses.cz

The choice of extraction method depends on the specific biological matrix and the subsequent analytical technique to be used. A combination of these techniques is often employed to achieve the desired level of purity and concentration of the analyte. theses.czlipidmaps.org

Advanced Chromatographic Approaches

Chromatography is the cornerstone for separating this compound from other lipids and matrix components. The coupling of chromatography with mass spectrometry provides the high selectivity and sensitivity required for accurate quantification.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. theses.cz For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. theses.czrsc.org

Derivatization: The hydroxyl and carboxyl groups of this compound are typically derivatized to form more volatile esters and ethers. theses.czrsc.org A common method is silylation, which converts the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. rsc.org

Analysis: The derivatized sample is then injected into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for both qualitative identification and quantitative measurement. lipidmaps.org Selected Ion Monitoring (SIM) is often used in GC-MS to enhance sensitivity and selectivity by monitoring specific fragment ions characteristic of the analyte. lipidmaps.org

HPLC-MS/MS has emerged as a preferred method for the analysis of hydroxy fatty acids due to its high sensitivity, specificity, and the ability to analyze compounds without derivatization. nih.govresearchgate.nettheses.cz

Separation: Reversed-phase chromatography is commonly used, where a nonpolar stationary phase separates analytes based on their hydrophobicity. theses.cz The mobile phase typically consists of a mixture of water and organic solvents like acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) acetate to improve ionization efficiency. theses.cz

Detection: The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. theses.cz ESI allows for the gentle ionization of molecules, making it suitable for analyzing thermally labile compounds. Tandem mass spectrometry (MS/MS) is then used for quantification, where a specific precursor ion of the analyte is selected and fragmented to produce characteristic product ions. theses.cz This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances the sensitivity and specificity of the analysis. theses.czmdpi.com

Spectroscopic Characterization for Structural Elucidation

While chromatographic methods coupled with mass spectrometry are excellent for detection and quantification, other spectroscopic techniques are invaluable for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. This data is crucial for confirming the position of the hydroxyl group on the fatty acid chain. For instance, in a ¹H-NMR spectrum, the proton attached to the carbon bearing the hydroxyl group will have a characteristic chemical shift. aocs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecule, which can be used to determine its elemental composition. mdpi.com Fragmentation patterns observed in the mass spectrum, particularly from tandem MS experiments, can also provide structural information, such as the location of the hydroxyl group. researchgate.net

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification of the analyte to improve its analytical properties, particularly for GC-MS analysis. researchgate.net For this compound, derivatization serves several purposes:

Increased Volatility: As mentioned earlier, converting the polar hydroxyl and carboxyl groups into less polar derivatives increases the compound's volatility, making it suitable for GC analysis. rsc.org

Improved Chromatographic Behavior: Derivatization can lead to sharper and more symmetrical peaks in the chromatogram. researchgate.net

Enhanced Sensitivity: Certain derivatizing agents can introduce moieties that have a high ionization efficiency or a strong response in a specific detector, thereby increasing the sensitivity of the analysis. researchgate.net

Common derivatization reagents for fatty acids include:

Silylating agents: Such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which reacts with the hydroxyl group. theses.czrsc.org

Esterifying agents: Such as methanolic HCl or BF₃-methanol, which convert the carboxylic acid to its methyl ester. rsc.org

Structural Analogues and Derivatives of Hydroxytetradecanoic Acids in Academic Research

Comparative Studies of Positional Hydroxylation Effects on Biological Systems

The position of the hydroxyl group on the tetradecanoic acid backbone is a crucial factor that dictates its interaction with biological targets, such as enzymes and cellular receptors. This leads to significant differences in biological activity among isomers.

The biological effects of hydroxytetradecanoic acid are highly sensitive to the location of the hydroxyl moiety. Research comparing different positional isomers reveals that even a slight shift in the hydroxyl group's position can dramatically alter or eliminate a compound's biological activity.

One clear example is seen in the study of arbuscular mycorrhizal (AM) fungi. In these fungi, specific hydroxy fatty acids can act as signaling molecules that stimulate hyphal branching. A study testing various isomers found that 2-hydroxytetradecanoic acid induced a significant hyphal growth response, characterized by the formation of multiple lateral branches. nih.gov In stark contrast, 3-hydroxytetradecanoic acid at the same concentration had no effect on hyphal growth, demonstrating the critical nature of the hydroxyl group's position for recognition by the fungal signaling pathways. nih.gov

Furthermore, the stereochemistry at the hydroxyl-bearing carbon adds another layer of specificity. Studies on lipid A analogues, which contain 3-hydroxytetradecanoic acid, have shown that analogues with an unnatural (S)-configuration can exhibit different, and sometimes stronger, biological activities compared to the natural (R)-isomer. oup.com For example, the (S)-acyl analogue of a lipid A precursor was found to be significantly more active in inhibiting the induction of interleukin-6 by lipopolysaccharides than the natural (R)-isomer. oup.com

| Isomer | Biological System/Context | Observed Activity |

| 2-Hydroxytetradecanoic Acid | Arbuscular Mycorrhizal Fungi | Induces hyphal branching. nih.gov |

| 3-Hydroxytetradecanoic Acid | Arbuscular Mycorrhizal Fungi | No effect on hyphal growth. nih.gov |

| (R)-3-Hydroxytetradecanoic Acid | Bacterial Lipopolysaccharides | Natural component of Lipid A, contributes to endotoxin (B1171834) activity. oup.comunit.no |

| (S)-3-Hydroxytetradecanoic Acid | Lipid A Analogue | Exhibits altered immunomodulatory activity compared to the natural (R)-isomer. oup.com |

| 11-Hydroxytetradecanoic Acid | Resin Glycosides | Common fatty acid component, crucial for the structure of these bioactive natural products. nih.gov |

The interaction between a hydroxy fatty acid and an enzyme is a highly specific, lock-and-key process where the position of the hydroxyl group is a primary recognition element. Enzymes that metabolize or synthesize these molecules often exhibit strict regioselectivity.

Fatty acid 2-hydroxylase (FA2H), for example, is an enzyme responsible for producing 2-hydroxy fatty acids that are incorporated into sphingolipids. nih.govmdpi.com This enzyme is stereospecific, producing (R)-2-hydroxy fatty acids, and its activity is directed exclusively at the C-2 position. nih.gov This highlights a dedicated enzymatic pathway for a single positional isomer due to its unique biological roles in membrane structure and signaling. nih.govmdpi.com

In contrast, other enzymatic systems, like cytochrome P450 (CYP450) monooxygenases, can hydroxylate fatty acids at various positions, including the terminal (ω) carbon and sub-terminal (ω-1, ω-2, ω-3) positions. nih.govresearchgate.net The specific regioselectivity is determined by the particular CYP450 enzyme. For example, P-450BM3 (CYP102A1) from Bacillus megaterium primarily catalyzes hydroxylation at the ω-1, ω-2, and ω-3 positions of saturated fatty acids. nih.govresearchgate.net The development of engineered peroxygenases has even allowed for the highly selective synthesis of (ω-1)-hydroxytetradecanoic acid. d-nb.info

Enzymatic recognition can also depend on the presence of other structural features in relation to the hydroxyl group. The enzyme OleD, involved in olefin biosynthesis in some bacteria, catalyzes the reduction of 2-alkyl-3-ketoalkanoic acids. nih.gov Its activity requires the presence of the 2-alkyl chain for substrate recognition; it shows no activity with compounds like 3-ketodecanoic acid that lack this feature. nih.gov This demonstrates that the enzymatic pocket is structured to recognize a specific arrangement of functional groups, not just the hydroxyl group in isolation.

Investigation of Fatty Acid Chain Length Variations

Alongside the hydroxyl position, the total length of the fatty acid's carbon chain is a key variable that modulates biological activity. Research comparing hydroxytetradecanoic acid (C14) to its shorter and longer chain homologues has revealed optimal chain lengths for specific biological effects.

In the context of AM fungi, where 2-hydroxytetradecanoic acid was found to be active, a comparative study was performed with other 2-hydroxy fatty acids of varying lengths. nih.gov The results showed that 2-hydroxytetradecanoic acid (C14) and, to a slightly lesser extent, 2-hydroxydodecanoic acid (C12) effectively induced hyphal branching. nih.gov However, the shorter 2-hydroxydecanoic acid (C10) and the longer 2-hydroxyhexadecanoic acid (C16) did not elicit a response. nih.gov This indicates an optimal chain length of 12-14 carbons for this specific signaling function.

Similar chain length dependency has been observed in the biosurfactant properties of lipopeptides that contain a 3-hydroxy fatty acid component. A study analyzing various lipopeptides found that their specific activity was correlated with the composition of the 3-hydroxy fatty acid. asm.org The fatty acid portions included 3-hydroxy fatty acids with chains of 13, 14, 15, and 16 carbons. asm.org A significant positive correlation was found between the specific biosurfactant activity and the percentage of the iso-3-OH-C14 fatty acid isomer, highlighting a preference for a 14-carbon chain with a specific branching pattern. asm.org

Antifungal activity also appears to be influenced by chain length. Lactobacillus plantarum produces several antifungal 3-hydroxy fatty acids, including 3-hydroxydecanoic (C10), 3-hydroxydodecanoic (C12), and 3-hydroxytetradecanoic (C14) acids. nih.govresearchgate.net While all showed activity, their minimum inhibitory concentrations (MICs) against various molds and yeasts varied, suggesting that chain length influences the potency of their antifungal effect. nih.gov

| Compound | Chain Length | Biological Context | Finding |

| 2-Hydroxydecanoic Acid | C10 | AM Fungi Hyphal Branching | No significant effect. nih.gov |

| 2-Hydroxydodecanoic Acid | C12 | AM Fungi Hyphal Branching | Induced hyphal growth. nih.gov |

| 2-Hydroxytetradecanoic Acid | C14 | AM Fungi Hyphal Branching | Showed the strongest induction of hyphal growth. nih.gov |

| 2-Hydroxyhexadecanoic Acid | C16 | AM Fungi Hyphal Branching | No significant effect. nih.gov |

| 3-Hydroxytetradecanoic Acid | C14 | Lipopeptide Biosurfactants | High percentage of iso-C14 isomer correlated with high biosurfactant activity. asm.org |

Synthetic Modifications and Their Academic Utility in Probe Development

The synthesis of modified hydroxytetradecanoic acid analogues is a powerful strategy in academic research. These synthetic derivatives serve as molecular probes to explore biological mechanisms, define structure-activity relationships, and develop compounds with novel or enhanced properties.

A prominent example involves the development of analogues to probe the immune system. Researchers have synthesized α-GalactosylCeramide (α-GalCer) analogues containing ω-hydroxy fatty acids of varying lengths to investigate their interaction with the CD1d protein, which is involved in activating NKT cells. nih.gov By replacing the long fatty acid chain of α-GalCer with shorter ω-hydroxy fatty acids, including derivatives of tetradecanoic acid, they could probe the binding groove of CD1d. nih.gov The results suggested that the terminal hydroxyl group could form hydrogen bonds with polar amino acid residues within the groove, compensating for the shorter chain length and maintaining potent NKT cell stimulation. nih.gov These synthetic analogues were instrumental in dissecting the molecular interactions governing immune cell activation.

Another area of academic utility is the creation of derivatives with enhanced biological activity. For instance, strategic silylation of hydroxystearic acids (a longer chain analogue) was performed to create new compounds. mdpi.com These modifications, which involve adding a bulky silyl (B83357) group to the hydroxyl function, resulted in derivatives with significantly increased antitumor activity against various cancer cell lines compared to the parent compound. mdpi.com Such synthetic modifications are used to explore how lipophilicity and steric bulk influence cytotoxicity and cellular uptake.

Furthermore, functionalized hydroxy-fatty acids are being explored for novel material applications. Hydroxy-fatty acids isolated from tomato peels have been chemically functionalized with choline (B1196258) or lysine (B10760008) as counter-ions. researchgate.net These synthetic modifications allowed the molecules to self-assemble into vesicles in water, creating highly stable emulsions and foams. researchgate.net This demonstrates the use of synthetic chemistry to turn a naturally derived hydroxy fatty acid into a "probe" for creating and understanding novel surfactant and material properties.

Future Research Directions and Academic Significance of 7 Hydroxytetradecanoic Acid

Elucidating Undiscovered Biological Roles and Novel Signaling Cascades

Currently, the specific biological roles of 7-Hydroxytetradecanoic acid are largely uncharacterized. However, the broader class of hydroxy fatty acids is known to be involved in a variety of physiological and pathological processes. Future research will likely focus on identifying the specific signaling pathways and cellular receptors with which this compound interacts. Investigations into its potential role in inflammation, immune response, and metabolic regulation are particularly promising avenues. The structural similarity to other signaling lipids suggests that it may act as a ligand for G-protein coupled receptors or nuclear receptors, thereby modulating gene expression and cellular function. Elucidating these roles will be pivotal in understanding its contribution to health and disease.

Table 1: Potential Biological Roles of this compound Based on Analogous Compounds

| Potential Biological Role | Rationale based on other Hydroxy Fatty Acids |

| Anti-inflammatory agent | Other hydroxy fatty acids are known to modulate inflammatory pathways. |

| Metabolic regulator | Fatty acids are key players in energy metabolism and insulin (B600854) sensitivity. nih.gov |

| Neuromodulator | Certain fatty acids and their derivatives have effects on neuronal function. |

| Antimicrobial agent | Some fatty acids exhibit direct antimicrobial properties. |

Advancements in Bioproduction Technologies for Sustainable Sourcing

The chemical synthesis of specific fatty acid isomers like this compound can be complex and environmentally challenging. nih.gov Consequently, there is a growing interest in developing sustainable bioproduction platforms. Metabolic engineering of microorganisms such as Escherichia coli or yeast offers a promising alternative. warf.orgresearchgate.net By introducing and optimizing heterologous enzyme systems, such as specific cytochrome P450 monooxygenases, it may be possible to achieve high-yield production of this compound from renewable feedstocks like glucose. nih.govnih.gov Future research in this area will focus on enzyme discovery, pathway optimization, and fermentation process development to create economically viable and sustainable sources of this valuable compound. The development of such technologies is in line with the broader trend towards green chemistry and biotechnology in the production of specialty chemicals. nih.gov

Table 2: Key Considerations for the Bioproduction of this compound

| Consideration | Description |

| Host Organism Selection | Choosing a microbial host with suitable metabolic precursors and tolerance to fatty acids. |

| Enzyme Engineering | Modifying or discovering enzymes with high specificity for the C7 position of tetradecanoic acid. |

| Pathway Optimization | Balancing metabolic fluxes to maximize product yield and minimize toxic byproducts. |

| Fermentation Strategy | Developing fed-batch or continuous fermentation processes for large-scale production. |

| Downstream Processing | Establishing efficient methods for extraction and purification of the final product. |

Development of this compound as a Research Tool in Lipid Biology

The availability of pure this compound will enable its use as a powerful research tool to probe the intricacies of lipid biology. Chemically modified versions of this fatty acid, for instance, those incorporating fluorescent tags or photo-activatable groups, could be synthesized to visualize its uptake, trafficking, and localization within living cells. Such tools would be invaluable for identifying its binding partners and understanding its mechanism of action at a molecular level. Furthermore, stable isotope-labeled this compound could be employed in metabolic flux analysis to trace its metabolic fate and its impact on other lipid pathways.

Interdisciplinary Research Integrating Synthetic Biology and Lipidomics

Realizing the full potential of this compound will necessitate a highly interdisciplinary research approach. The synergy between synthetic biology and lipidomics will be particularly crucial. Synthetic biology will provide the tools to produce this compound and its derivatives, while advanced lipidomics platforms, such as mass spectrometry-based shotgun lipidomics, will be essential for detecting and quantifying this and other related lipids in complex biological samples. nih.govpharmaceutical-journal.com This integrated approach will allow researchers to perturb biological systems with exogenously supplied this compound and then use lipidomics to comprehensively map the resulting changes in the cellular lipidome. This will provide a systems-level understanding of its biological functions and its interactions with other metabolic networks. Such interdisciplinary collaborations are expected to accelerate discoveries in this emerging area of lipid research. ualberta.ca

Q & A

Q. What are the established synthesis routes for 7-Hydroxytetradecanoic Acid, and how can purity be verified?

- Methodological Answer : Synthesis typically involves hydroxylation of tetradecanoic acid derivatives using regioselective catalysts (e.g., enzymatic or chemical oxidation). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity verification should employ nuclear magnetic resonance (NMR; for structural confirmation), infrared spectroscopy (IR; hydroxyl group identification), and mass spectrometry (MS; molecular weight validation). Ensure reproducibility by documenting solvent ratios, reaction temperatures, and catalyst concentrations .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of aerosols by working in a fume hood. Store the compound away from ignition sources and static discharge, as fatty acid derivatives may combust. Spills should be contained using inert absorbents (e.g., vermiculite) and disposed of via certified chemical waste services. Refer to OSHA HCS guidelines for acid handling and emergency protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in the reported biological activity of this compound across studies?

- Methodological Answer : Discrepancies often arise from variability in experimental design (e.g., cell line selection, dosage ranges). To address this:

- Compare studies using standardized assays (e.g., IC50 measurements under identical pH and temperature conditions).

- Validate compound purity via high-performance liquid chromatography (HPLC) to rule out contaminants.

- Conduct meta-analyses to identify trends in bioactivity data, adjusting for confounding variables like solvent carriers (e.g., DMSO vs. ethanol) .

Q. What methodological approaches are recommended for studying the metabolic incorporation of this compound in cellular models?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁴C or deuterated analogs) to trace metabolic pathways. Combine with liquid chromatography-mass spectrometry (LC-MS) for quantitative analysis of incorporation into lipid membranes. Optimize cell culture conditions (e.g., serum-free media) to minimize background interference. Include negative controls (e.g., untreated cells) and triplicate experiments to ensure statistical robustness .

Q. What strategies optimize the aqueous solubility of this compound for in vitro assays?

- Methodological Answer :

- Co-solvents : Use biocompatible solvents like dimethyl sulfoxide (DMSO) at ≤0.1% v/v to avoid cytotoxicity.

- pH Adjustment : Ionize the hydroxyl group by dissolving in mildly alkaline buffers (pH 8–9).

- Surfactants : Incorporate non-ionic surfactants (e.g., Tween-80) to form micelles, enhancing dispersion. Validate solubility via dynamic light scattering (DLS) to confirm particle size homogeneity .

Data Presentation and Analysis Guidelines

-

Tabular Data Recommendations :

- Synthesis Optimization : Compare reaction yields (%) under varying catalysts, temperatures, and solvents.

- Bioactivity Profiles : Tabulate IC50 values across cell lines, highlighting standard deviations and p-values.

- Solubility Studies : Include columns for solvent type, concentration, and observed solubility (mg/mL).

Follow analytical chemistry standards for reproducibility, ensuring raw data is archived in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.